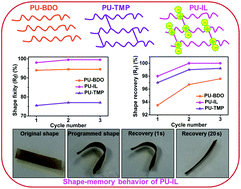Polyurethane with an ionic liquid crosslinker: a new class of super shape memory-like polymers†
Polymer Chemistry Pub Date: 2018-06-12 DOI: 10.1039/C8PY00549D
Abstract
This investigation reports on the synthesis of a new class of ionic liquid crosslinked shape-memory polyurethane (PU-IL) based on polycaprolactone diol and 4,4′-methylenebis(phenyl isocyanate) (MDI), which can overcome the major drawbacks of conventional shape-memory polyurethanes. In this case, the ionic liquid crosslinker in PU-IL exhibited not only a higher shape-recovery ratio (98%), but also showed excellent shape-fixity (98%). In the second cycle of the cyclic tensile test, PU-IL showed almost complete shape recovery while maintaining excellent shape fixity. The higher shape-fixity value in PU-IL was also supported by its higher crystallization and melting enthalpy, as evidenced by DSC analysis. The properties of this PU-IL were compared with those of conventional linear PU having 1,4 butanediol (BDO) as a chain extender as well as of non-ionic crosslinked PU using trimethylolpropane (TMP). Ionic liquid as a crosslinker reduced the glass transition temperature (Tg), whereas the non-ionic crosslinker increased the Tg. Interestingly, the soft segment crystallinity as well as melting enthalpy of PU-IL is higher than that of PU-BDO, whereas no melting or crystallization peak was observed in the DSC thermograms of PU-TMP. The DSC results were supported by DMA analysis. The higher Tg and the absence of a soft domain melting transition indicated complete intermixing of hard and soft phases in PU-TMP, but the ionic interaction in PU-IL restricted this. Inter-domain mixing in PU-TMP was also supported by the absence of a scattering peak in SAXS analysis. FT-IR spectroscopy showed stronger hydrogen bonding in PU-BDO followed by PU-TMP and PU-IL.


Recommended Literature
- [1] HBT-based turn-on fluorescent probe for discrimination of homocysteine from glutathione/cysteine and its bioimaging applications†
- [2] Insights into the growth of nanoparticles in liquid polyol by thermal annealing†
- [3] A magnetic restricted access material for rapid solid phase extraction of multiple macrolide antibiotics in honey†
- [4] New fluorous ionic liquids function as surfactants in conventional room-temperature ionic liquids
- [5] A highly efficient TiO2@ZnO n–p–n heterojunction nanorod photocatalyst
- [6] Surface-initiated polymerization-induced self-assembly of bimodal polymer-grafted silica nanoparticles towards hybrid assemblies in one step†
- [7] Polyurethane with an ionic liquid crosslinker: a new class of super shape memory-like polymers†
- [8] Mechanochemical conversion of a metal oxide into coordination polymers and porous frameworks using liquid-assisted grinding (LAG)†
- [9] Capture of [Bi4]6− and [Bi3]5− anions by [Rh(L)]+ (L = COD) cations in the closo heteroatomic clusters {Bi4[Rh(L)]4}2− and {Bi3[Rh(L)]3}2−†
- [10] Alkylsilyl compounds as enablers of atomic layer deposition: analysis of (Et3Si)3As through the GaAs process

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 12025-32-0
-
CAS no.: 121343-59-7









